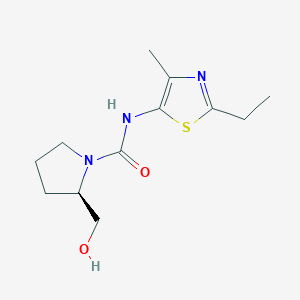![molecular formula C15H23NO3 B6622761 2-hydroxy-2-methyl-N-[(4-methyl-2-propoxyphenyl)methyl]propanamide](/img/structure/B6622761.png)
2-hydroxy-2-methyl-N-[(4-methyl-2-propoxyphenyl)methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-2-methyl-N-[(4-methyl-2-propoxyphenyl)methyl]propanamide, commonly known as MPHP, is a synthetic compound that belongs to the cathinone class of drugs. This compound has gained significant attention in the scientific community due to its potential applications in research, particularly in the field of neuroscience.
Wissenschaftliche Forschungsanwendungen
MPHP has been primarily used in scientific research to study its effects on the central nervous system. It has been shown to have stimulant properties, similar to other cathinone compounds, and has been used in studies to investigate its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. Additionally, MPHP has been studied for its potential as a cognitive enhancer and has shown promise in improving memory and learning in animal models.
Wirkmechanismus
The mechanism of action of MPHP is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor, similar to other cathinone compounds. This action leads to an increase in the levels of these neurotransmitters in the brain, resulting in increased alertness, focus, and euphoria.
Biochemical and Physiological Effects
MPHP has been shown to have a range of biochemical and physiological effects, including increased heart rate and blood pressure, decreased appetite, and increased body temperature. These effects are similar to those observed with other stimulant drugs and are thought to be due to its action on the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPHP in lab experiments is its high potency and selectivity for dopamine and norepinephrine reuptake inhibition. This makes it a useful tool for investigating the effects of these neurotransmitters on behavior and cognition. However, one limitation of using MPHP is its potential for abuse and addiction, which can complicate the interpretation of results and make it difficult to control for confounding variables.
Zukünftige Richtungen
There are several future directions for research involving MPHP. One area of interest is its potential as a treatment for ADHD and other cognitive disorders. Additionally, further studies are needed to investigate its mechanism of action and potential side effects. Finally, there is a need for the development of safer and more selective compounds for use in scientific research.
Synthesemethoden
MPHP can be synthesized through a multi-step process involving the reaction of 4'-methylpropiophenone with methylamine, followed by reductive amination with sodium borohydride. The resulting product is then reacted with 4-methyl-2-propoxybenzaldehyde to form MPHP. This synthesis method has been well-documented in the scientific literature and has been optimized for high yields and purity.
Eigenschaften
IUPAC Name |
2-hydroxy-2-methyl-N-[(4-methyl-2-propoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-5-8-19-13-9-11(2)6-7-12(13)10-16-14(17)15(3,4)18/h6-7,9,18H,5,8,10H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPSTVTWSBKESU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C)CNC(=O)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[4-(1-Benzothiophen-3-yl)-1,3-thiazol-2-yl]methyl]imidazolidine-2,4-dione](/img/structure/B6622694.png)
![N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B6622698.png)

![N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-4-methyl-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6622702.png)

![2-hydroxy-2-methyl-N-[1-[3-(trifluoromethyl)phenyl]piperidin-4-yl]propanamide](/img/structure/B6622719.png)

![1-Methyl-2-[(4-methylsulfonylphenyl)methylsulfanyl]benzimidazole](/img/structure/B6622734.png)
![(6-Chloro-2,3-dihydro-1,4-benzothiazin-4-yl)-[4-(3,5-dimethyl-1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B6622738.png)


![3-(2-Methylphenyl)-4-[(4-methylsulfonylphenyl)methyl]-1,2,4-oxadiazol-5-one](/img/structure/B6622768.png)
![4-methyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6622770.png)